1-Hydroxy-1-hydroperoxyheptane
Description
1-Hydroxy-1-hydroperoxyheptane is an organic compound featuring both hydroxyl (-OH) and hydroperoxy (-OOH) functional groups attached to the same carbon atom within a seven-carbon chain. This structural duality confers unique reactivity, particularly in oxidation and radical-mediated reactions.
Properties
CAS No. |
77196-46-4 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
1-hydroperoxyheptan-1-ol |
InChI |
InChI=1S/C7H16O3/c1-2-3-4-5-6-7(8)10-9/h7-9H,2-6H2,1H3 |
InChI Key |
MYWCFFIUQMGHJN-UHFFFAOYSA-N |
SMILES |
CCCCCCC(O)OO |
Canonical SMILES |
CCCCCCC(O)OO |
Synonyms |
1-hydroxy-1-hydroperoxyheptane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Analogues
- 1-Hydroperoxyethanol (C₂H₆O₃) Structure: Contains a hydroxyl and hydroperoxy group on adjacent carbons (C1 and C2). Molecular Weight: 94.07 g/mol (vs. ~162.23 g/mol for 1-hydroxy-1-hydroperoxyheptane, estimated based on heptane backbone). Reactivity: Exhibits rapid decomposition under heat or light due to hydroperoxy group instability, forming ethanol and oxygen radicals. This suggests that 1-hydroxy-1-hydroperoxyheptane may similarly decompose into heptanol and reactive oxygen species, albeit with slower kinetics due to a longer carbon chain .
1-Ethoxy-1-heptene (C₉H₁₈O)
- Structure : Features an ethoxy group (-OCH₂CH₃) and a double bond in a nine-carbon chain.
- Molecular Weight : 142.24 g/mol.
- Reactivity : Primarily undergoes electrophilic addition (e.g., hydration) at the double bond. Unlike 1-hydroxy-1-hydroperoxyheptane, it lacks oxidizing functional groups, making it less reactive in radical or redox processes .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability Concerns |
|---|---|---|---|---|
| 1-Hydroxy-1-hydroperoxyheptane* | C₇H₁₄O₃ | ~162.23 (estimated) | -OH, -OOH | Thermal/light sensitivity |
| 1-Hydroperoxyethanol | C₂H₆O₃ | 94.07 | -OH, -OOH | High decomposition tendency |
| 1-Ethoxy-1-heptene | C₉H₁₈O | 142.24 | -OCH₂CH₃, C=C | Stable under inert conditions |
*Estimated based on analogous structures.
Research Implications and Gaps
- Synthesis Challenges: The hydroperoxy group’s instability complicates isolation and characterization. Techniques used for 1-hydroperoxyethanol (e.g., low-temperature NMR) may apply .
- Environmental Impact: Longer alkyl chains (e.g., heptane vs.
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